N1-b-D-Glucopyranosylamino-guanidine HNO3
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Overview
Description
Mechanism of Action
Target of Action
The primary target of N1-b-D-Glucopyranosylamino-guanidine HNO3 is the α-glucosidase enzyme . This enzyme plays a crucial role in the breakdown and absorption of carbohydrates in the body .
Mode of Action
this compound interacts with its target, the α-glucosidase enzyme, by inhibiting its function . This inhibition effectively retards the breakdown and absorption of carbohydrates .
Biochemical Pathways
The inhibition of the α-glucosidase enzyme affects the carbohydrate metabolism pathway. By slowing down carbohydrate breakdown and absorption, it reduces the amount of glucose that enters the bloodstream after a meal . The downstream effects of this action include a reduction in postprandial blood glucose levels, which can be beneficial in managing conditions like diabetes .
Result of Action
The molecular and cellular effects of this compound’s action result in a potent hypoglycemic effect . By inhibiting the α-glucosidase enzyme and slowing carbohydrate absorption, it helps to lower postprandial blood glucose levels .
Preparation Methods
The preparation of N1-b-D-Glucopyranosylamino-guanidine HNO3 involves synthetic routes that typically include the reaction of glucopyranosylamine with guanidine under specific conditions. The reaction is carried out in the presence of nitric acid (HNO3) to form the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N1-b-D-Glucopyranosylamino-guanidine HNO3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N1-b-D-Glucopyranosylamino-guanidine HNO3 has a wide range of scientific research applications:
Chemistry: It is used in the study of carbohydrate chemistry and glycosylation processes.
Biology: The compound is utilized in research related to enzyme inhibition and protein interactions.
Comparison with Similar Compounds
N1-b-D-Glucopyranosylamino-guanidine HNO3 can be compared with other similar compounds such as:
Acarbose: Another α-glucosidase inhibitor used in the treatment of diabetes.
Miglitol: A similar compound that also inhibits α-glucosidase and is used for managing blood sugar levels.
Voglibose: Another α-glucosidase inhibitor with similar applications in diabetes management.
Properties
IUPAC Name |
nitric acid;2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3-,4+,5-,6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMFBNDHOWTVBB-WYRLRVFGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369548 |
Source
|
Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109853-83-0 |
Source
|
Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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